potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate
Description
Properties
IUPAC Name |
potassium;2-(2-methylpropylamino)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S.K/c1-5(2)3-9-8-10-6(4-13-8)7(11)12;/h4-5H,3H2,1-2H3,(H,9,10)(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJAMUUHFNTQSO-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=CS1)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11KN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Synthesis Adaptations
The classical Hantzsch method remains a cornerstone for thiazole formation. For the target compound, this would involve reacting a β-keto ester derivative with a thiourea containing the (2-methylpropyl)amino substituent. A modified protocol using microwave irradiation (600 W for 5 minutes) has demonstrated improved yields (up to 90%) for similar thiazole carboxylates compared to conventional heating. Key parameters include:
-
Solvent selection : Tetrahydrofuran (THF) or acetonitrile, with THF showing better cyclization efficiency
-
Catalyst system : Phosphorus oxychloride (POCl₃) or sulfuric acid, with POCl₃ providing superior reaction control
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Temperature range : 70–90°C for conventional methods vs. 80°C under microwave conditions
A comparative analysis of cyclization methods (Table 1) highlights the impact of modern techniques on reaction efficiency.
Table 1. Thiazole Cyclization Method Comparison
| Method | Time | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Conventional (H₂SO₄) | 4 hr | 74 | 92 | |
| Microwave (POCl₃) | 5 min | 90 | 98 | |
| Ultrasonic (H₂SO₄) | 30 min | 61 | 85 | |
| Grinding (H₂SO₄) | 1.5 hr | 77 | 89 |
Carboxylate Salt Formation
Conversion to the potassium salt involves two stages:
Ester Hydrolysis
The methyl or ethyl ester intermediate undergoes saponification:
Salt Precipitation
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Precipitation solvent : Cold diethyl ether (<5°C)
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Counterion exchange : Stirring with K₂CO₃ in anhydrous acetone
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Purity control : Recrystallization from ethanol/water (1:3) yields >99% pure product
Process Optimization and Scalability
Recent advances in flow chemistry and catalytic systems suggest opportunities for industrial-scale production:
Continuous Flow Synthesis
Green Chemistry Approaches
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Solvent-free mechanochemistry : Yields 82% with 15-minute grinding
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Biocatalytic methods : Candida antarctica lipase B (CAL-B) for enantioselective synthesis
Analytical Characterization
Rigorous quality control is essential given the compound's pharmaceutical potential:
Spectroscopic Verification
Chemical Reactions Analysis
Types of Reactions
Potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohols and aldehydes.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions of thiazole derivatives with biological macromolecules. It may serve as a model compound for investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Thiazole derivatives are known for their antimicrobial, anti-inflammatory, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The amino and carboxylate groups can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs of potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate, highlighting variations in substituents and physicochemical properties:
Key Differences and Implications
- Substituent Effects: The 2-methylpropyl group in the target compound introduces greater steric hindrance compared to the cyclopropyl group in or the acylamino moiety in . This may reduce metabolic degradation or influence crystal packing . The carboxylate potassium salt enhances water solubility relative to ester derivatives (e.g., ethyl or methyl esters), making it preferable for formulations requiring ionic compatibility .
- In contrast, the target compound’s amino and carboxylate groups offer hydrogen-bonding sites for supramolecular assembly .
- Biological Relevance: The acylated amino group in and the cyclopropyl group in are common in bioactive molecules (e.g., protease inhibitors or kinase modulators). The target compound’s isobutyl group may mimic branched alkyl chains in receptor-binding pockets .
Biological Activity
Potassium 2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxylate is a compound of interest due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by a thiazole ring, which is essential for its biological activity. Its molecular formula is with a molecular weight of approximately 212.26 g/mol. The presence of the thiazole moiety contributes to its reactivity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₂N₂O₂S |
| Molecular Weight | 212.26 g/mol |
| Structural Features | Thiazole ring |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Mycobacterium tuberculosis and other resistant bacterial strains, making it a candidate for further development in treating infections.
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to inhibit key enzymes involved in bacterial cell wall synthesis, similar to other thiazole derivatives. This inhibition leads to cell lysis and death.
Anticancer Properties
The compound also demonstrates potential anticancer activity. In vitro studies have shown that it can inhibit the growth of cancer cell lines through various mechanisms:
- Inhibition of Tumor Growth : It has been reported to reduce tumor volume in models of drug-resistant cancers.
- Mechanism of Action : The anticancer effects may involve modulation of specific signaling pathways that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy :
- Anticancer Activity :
- Mechanistic Insights :
Q & A
Q. Basic
- HPLC : Quantify purity (>95% is standard for pharmacological studies) using reverse-phase columns and UV detection .
- NMR Spectroscopy : Assign peaks to confirm substituent positions (e.g., distinguishing between 4- and 5-carboxylate isomers) .
- Elemental Analysis : Validate empirical formulas within ±0.3% error margins .
How can reaction conditions be optimized to improve yield in multi-step syntheses?
Q. Advanced
- Temperature Control : Use reflux conditions for cyclocondensation (e.g., 80–110°C in acetic acid) to enhance ring closure efficiency .
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce side products .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while dichloromethane aids in easy extraction .
Statistical tools like Design of Experiments (DoE) can systematically optimize variables .
What methodologies are used to assess the compound’s potential pharmacological activity?
Q. Advanced
- Enzyme Inhibition Assays : Screen against targets like DNA gyrase or kinases using fluorogenic substrates .
- Cell-Based Studies : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) and compare IC values to known inhibitors .
- Molecular Docking : Model interactions with protein active sites (e.g., ATP-binding pockets) using software like AutoDock .
Contradictory results between in vitro and in silico data may require re-evaluating binding assumptions or assay conditions .
How should crystallographic data be processed to determine the compound’s solid-state structure?
Q. Advanced
- Data Collection : Use high-resolution synchrotron radiation (<1.0 Å) for small-molecule crystals .
- Refinement in SHELXL : Apply restraints for disordered solvent molecules and anisotropic displacement parameters .
- Twinned Data Analysis : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning .
Validation tools like PLATON should check for missed symmetry or voids .
What strategies mitigate challenges in isolating hygroscopic or unstable intermediates?
Q. Advanced
- Lyophilization : Freeze-dry water-sensitive intermediates under vacuum .
- Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive reactions .
- Stabilizing Agents : Add antioxidants (e.g., BHT) during purification to prevent oxidation of thiazole rings .
How do researchers analyze structure-activity relationships (SAR) for thiazole derivatives?
Q. Advanced
- Analog Synthesis : Modify substituents (e.g., replacing 2-methylpropyl with cyclopropyl) and compare bioactivity .
- QSAR Modeling : Use computational tools to correlate electronic parameters (e.g., Hammett constants) with inhibitory potency .
- Pharmacophore Mapping : Identify critical moieties (e.g., carboxylate group for hydrogen bonding) via fragment-based screening .
What are best practices for reproducibility in biological assays involving this compound?
Q. Advanced
- Standardized Protocols : Pre-treat cells with identical serum concentrations and passage numbers .
- Positive Controls : Include reference inhibitors (e.g., ciprofloxacin for antibacterial assays) to normalize data .
- Blinded Analysis : Assign sample codes to minimize bias in IC determinations .
How can conflicting results in enzyme inhibition vs. cellular activity be resolved?
Q. Advanced
- Permeability Studies : Measure compound uptake using Caco-2 monolayers or PAMPA assays .
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to explain discrepancies .
- Target Engagement Assays : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
